6-Fluorooxindole

描述

Contextualization of 6-Fluorooxindole within Fluorinated Heterocyclic Chemistry

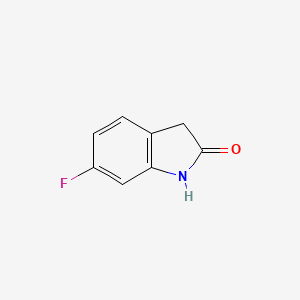

This compound is a fluorinated heterocyclic compound with the molecular formula C8H6FNO. ontosight.aialfa-chemistry.com It is structurally characterized by an oxindole (B195798) core with a fluorine atom substituted at the 6-position of the benzene (B151609) ring. ontosight.ai This specific placement of fluorine imparts unique physicochemical properties to the molecule, distinguishing it from other halogenated and non-halogenated oxindoles.

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a variety of pharmacokinetic and physicochemical properties. nih.govtandfonline.com The small size of the fluorine atom, comparable to that of a hydrogen atom, allows it to be incorporated into molecules often without significant steric hindrance. tandfonline.com Its high electronegativity can influence the acidity (pKa) of nearby functional groups and the electron density of aromatic rings, which in turn can affect a molecule's binding affinity to biological targets. acs.orgacs.org

Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can lead to increased metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.commdpi.com Fluorine substitution can also modulate a molecule's lipophilicity, a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgmdpi.com These advantageous properties have led to the widespread use of fluorine in a variety of approved drugs. nih.govresearchgate.net

Table 1: Key Physicochemical Properties Influenced by Fluorine Substitution

| Property | Effect of Fluorine Substitution | Reference |

| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic oxidation. | nih.govtandfonline.commdpi.com |

| Binding Affinity | Enhanced through altered electrostatic interactions with target proteins. | nih.govtandfonline.com |

| Lipophilicity | Modulated to improve membrane permeability and in vivo transport. | acs.orgmdpi.com |

| pKa Modification | Altered due to fluorine's strong electron-withdrawing nature. | acs.org |

The oxindole scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities. benthamdirect.comnih.gov This structural framework is a key component in the design of molecules with diverse pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory effects. ontosight.airesearchgate.netajrconline.org

The versatility of the oxindole core allows for chemical modifications at various positions, enabling the generation of extensive compound libraries for drug discovery programs. researchgate.netresearchgate.net Several approved drugs, such as sunitinib, nintedanib, and ropinirole, feature the oxindole scaffold, highlighting its importance in pharmaceutical development. researchgate.net The 3-substituted-3-hydroxy-2-oxindole subclass is particularly noteworthy for its presence in numerous bioactive natural products and its potential in treating proliferative diseases. benthamdirect.comingentaconnect.com

Table 2: Examples of Approved Drugs Containing the Oxindole Scaffold

| Drug Name | Therapeutic Use | Reference |

| Sunitinib | Tyrosine kinase inhibitor for cancer treatment | researchgate.net |

| Nintedanib | Tyrosine kinase inhibitor for cancer treatment | researchgate.net |

| Ziprasidone | Atypical antipsychotic | researchgate.net |

| Ropinirole | Treatment of Parkinson's disease | researchgate.net |

This compound stands out as a fluorinated derivative due to the specific placement of the fluorine atom at the 6-position. This substitution influences the electronic properties and reactivity of the oxindole ring system. ontosight.ai Compared to its isomers, such as 5-fluorooxindole (B20390) and 7-fluorooxindole (B1364627), the position of the fluorine atom in this compound can lead to different biological activities and applications. For instance, the alignment with kinase active sites in pharmaceuticals is position-specific.

The synthesis of this compound can be achieved through methods like the reductive cyclization of precursors derived from the reaction of diethyl 2-fluoromalonate with appropriate nitrobenzene (B124822) derivatives. researchgate.netd-nb.info As a building block, this compound is utilized in the synthesis of more complex molecules with potential therapeutic applications, including anticancer and antiviral agents. ontosight.ai

Overview of Oxindole Scaffold in Bioactive Molecules

Research Trajectory and Evolving Perspectives on this compound

The research interest in fluorinated oxindoles, including this compound, has grown significantly, driven by the success of organofluorine compounds in medicinal chemistry. rsc.org Early research focused on the synthesis and basic characterization of these compounds. Over time, the focus has shifted towards exploring their potential as scaffolds for bioactive molecules.

Recent research has delved into the asymmetric synthesis of C3-fluorinated oxindoles, recognizing their potential as bio-isosteres of oxindoles with promising applications in drug discovery. rsc.orgresearchgate.net Advanced catalytic methods are being developed to control the stereochemistry at the C3 position, which is crucial for biological activity. researchgate.netnih.gov The use of this compound and its derivatives in organocatalytic asymmetric reactions, such as Michael additions, highlights the evolving strategies to create complex, sterically hindered fluorinated compounds. acs.orgrsc.org

Scope and Research Focus of the Review

This article will provide a comprehensive overview of the chemical compound this compound. The focus will be strictly on the chemical and research aspects of this molecule, adhering to the outlined structure. The review will cover the significance of its fluorinated heterocyclic nature, the importance of the oxindole scaffold, and the unique characteristics imparted by the 6-fluoro substitution. It will also touch upon the research trends and the evolving scientific understanding of this compound. The content will be based on detailed research findings and presented in a professional and authoritative tone.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQNTFAOZIVXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395650 | |

| Record name | 6-Fluorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56341-39-0 | |

| Record name | 6-Fluorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluorooxindole and Its Derivatives

Established Synthetic Routes to 6-Fluorooxindole

Traditional methods for synthesizing this compound often rely on foundational organic reactions, including the reduction of nitro precursors, direct fluorination, and cyclization strategies.

Nitro Reduction of 6-Nitrooxindole

The reduction of a nitro group is a fundamental transformation in organic synthesis and provides a direct route to the corresponding amine. libretexts.orgmasterorganicchemistry.com This method is particularly relevant for the synthesis of amino-aromatic compounds. google.com In the context of this compound synthesis, a precursor such as 6-nitrooxindole can be reduced to form 6-aminooxindole. While this specific transformation to this compound is not detailed as a primary route, the reduction of aromatic nitro compounds is a well-established and highly efficient process. A variety of reducing agents can be employed, including metals like tin or iron in acidic media (e.g., HCl), or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). masterorganicchemistry.comgoogle.com

Another powerful reducing agent used in related syntheses is sodium dithionite (B78146). ijper.org For instance, in the synthesis of cinnoline (B1195905) derivatives, sodium dithionite is used to reduce a nitro group to form an amine, which then facilitates cyclization. ijper.org This reagent is also employed in the reductive cyclization step to form the oxindole (B195798) ring from nitro-aryl precursors. d-nb.inforesearchgate.net The general mechanism for nitro group reduction involves a stepwise process through intermediates like nitroso and hydroxylamine (B1172632) compounds before yielding the final amine. libretexts.org

Direct Fluorination Techniques of Oxindole Frameworks

Direct fluorination involves introducing a fluorine atom onto a pre-existing oxindole or indole (B1671886) scaffold. This can be achieved using either electrophilic or nucleophilic fluorinating agents.

Electrophilic Fluorinating Agents

Electrophilic fluorination has become a prominent method for synthesizing fluorinated organic molecules due to the development of stable and manageable fluorinating reagents. acs.org Reagents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used to fluorinate a wide range of substrates, including indoles and oxindoles. acs.orgbrynmawr.edumdpi.com

These methods are particularly effective for the synthesis of 3-fluorooxindoles and 3,3-difluoro-2-oxindoles directly from indole precursors. brynmawr.edu For example, the reaction of N-substituted indoles with PhIF2, generated in situ, can yield 3,3-difluoro-2-oxindoles. researchgate.net Catalytic enantioselective fluorination of 3-substituted oxindoles has also been achieved using palladium catalysts in combination with NFSI, producing fluorinated products with high enantioselectivity. acs.org While many documented examples focus on fluorination at the C3 position, these reagents and techniques demonstrate the viability of direct electrophilic fluorination on the oxindole framework. d-nb.infobeilstein-journals.org

Nucleophilic Aromatic Substitution Processes

Nucleophilic aromatic substitution (SNAr) provides a powerful strategy for forming carbon-carbon bonds and introducing fluorine as part of a building block. A key approach involves using the carbanion of diethyl 2-fluoromalonate as a nucleophile. d-nb.infobeilstein-journals.org This carbanion, typically generated with sodium hydride (NaH) in DMF, can displace a halogen from an activated aromatic ring, such as in ortho-fluoronitrobenzene derivatives. d-nb.infobeilstein-journals.orgresearchgate.net

The initial SNAr reaction is followed by saponification and decarboxylation to yield a 2-fluoro-2-arylacetic acid intermediate. researchgate.net This strategy complements other methods like electrophilic fluorination and provides access to a variety of substituted fluorooxindoles. d-nb.infobeilstein-journals.org

| Aryl Substrate | Product (Fluoroacetic acid) | Yield |

|---|---|---|

| 2-Fluoronitrobenzene | 2-Fluoro-2-(2-nitrophenyl)acetic acid | 85% |

| 4-Chloro-2-fluoronitrobenzene | 2-(5-Chloro-2-nitrophenyl)-2-fluoroacetic acid | 91% |

| 2-Fluoro-4-methylnitrobenzene | 2-Fluoro-2-(4-methyl-2-nitrophenyl)acetic acid | 88% |

| 4-Cyano-2-fluoronitrobenzene | 2-(5-Cyano-2-nitrophenyl)-2-fluoroacetic acid | 70% |

| 2,4-Difluoronitrobenzene | 2-(5-Fluoro-2-nitrophenyl)-2-fluoroacetic acid | 80% |

Reductive Cyclization Approaches for Fluorooxindoles

Reductive cyclization is a common and effective final step in the synthesis of oxindoles from ortho-nitroaryl precursors. This process involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization via amide bond formation to yield the oxindole ring. d-nb.info

Following the SNAr strategy, the intermediate 2-fluoro-2-arylacetic acids are first converted to their corresponding methyl esters. d-nb.inforesearchgate.net These esters then undergo reductive cyclization, often using sodium dithionite, to afford the final fluorooxindole products in acceptable yields. d-nb.inforesearchgate.net This building-block approach provides a complementary route to those involving direct fluorination of the oxindole core. d-nb.info

| Starting Methyl Ester | Fluorooxindole Product | Yield |

|---|---|---|

| Methyl 2-fluoro-2-(2-nitrophenyl)acetate | 3-Fluorooxindole | 32% |

| Methyl 2-(5-chloro-2-nitrophenyl)-2-fluoroacetate | 6-Chloro-3-fluorooxindole | 82% |

| Methyl 2-fluoro-2-(4-methyl-2-nitrophenyl)acetate | 5-Methyl-3-fluorooxindole | 57% |

| Methyl 2-(5-fluoro-2-nitrophenyl)-2-fluoroacetate | 6-Fluoro-3-fluorooxindole | 30% |

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry has introduced sophisticated methods for creating complex this compound derivatives, often with high levels of stereocontrol and efficiency. These advanced strategies include organocatalysis and photoredox catalysis, which offer green and highly selective alternatives to classical methods.

Organocatalytic asymmetric conjugate additions represent one such advanced approach. For instance, 3-fluorooxindoles can participate in Michael additions to para-quinone methides using phase-transfer catalysts derived from cinchona alkaloids. This method achieves high enantiomeric excess (up to 94% ee) and excellent diastereoselectivity.

Visible-light-induced radical coupling has also emerged as a green chemistry tool. This technique can be used to synthesize sterically congested fluorooxindole derivatives in high yields (>80%) under mild conditions, avoiding the use of toxic metal catalysts. Furthermore, electrochemical methods have been developed for the synthesis of C3-fluorinated oxindoles through cross-dehydrogenative coupling from malonate amides under mild conditions. researchgate.net These advanced strategies are pivotal for accessing structurally diverse and functionally complex fluorooxindole derivatives for applications in drug discovery and materials science. researchgate.net

Asymmetric Synthesis of 3-Substituted 3-Fluorooxindole Derivatives

The creation of chiral 3-substituted 3-fluorooxindoles is of great importance, as the C3-stereocenter is a common feature in many biologically active natural products and synthetic compounds. sabangcollege.ac.in These methods often utilize 3-fluorooxindoles as pronucleophiles to construct the chiral quaternary center at the C3-position. sabangcollege.ac.in

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 3-substituted 3-fluorooxindoles. The Michael addition, in particular, has been extensively explored.

In a notable example, cinchona alkaloid-derived catalysts have been successfully employed in the asymmetric Michael addition of 3-fluorooxindoles to various Michael acceptors. thieme-connect.comresearchgate.net For instance, the reaction of 3-fluorooxindoles with vinylidene bisphosphonates, catalyzed by a commercially available cinchona alkaloid, affords 3,3-disubstituted 3-fluorooxindoles containing a geminal bisphosphonate fragment in high yields (up to 95%) and excellent enantioselectivities (up to 95% ee). acs.org Mechanistic studies suggest that the catalyst plays a dual role: the tertiary amine deprotonates the 3-fluorooxindole to generate the enolate, while the catalyst's hydroxyl group activates the Michael acceptor through hydrogen bonding. thieme-connect.com

Another significant advancement involves the use of bifunctional Cinchona alkaloid-derived thiourea (B124793) catalysts for the asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f] sabangcollege.ac.inscielo.broxazepines. researchgate.net This method provides access to seven-membered cyclic amines with chiral tetrasubstituted C-F stereocenters in high yields (up to 88%), diastereoselectivities (>20:1 dr), and enantioselectivities (>99% ee). researchgate.net

Furthermore, cooperative cation-binding catalysis has been utilized for the direct organocatalytic Mannich reaction of 3-fluorooxindoles with α-amidosulfones, which serve as stable precursors to sensitive imines. sabangcollege.ac.inmdpi.com Using a chiral oligoethylene glycol catalyst, this reaction produces chiral 3,3-disubstituted oxindoles with a β-fluoroamine unit in good yields (up to 97%) and high stereoselectivity (up to 99% ee, dr >20:1 for syn). sabangcollege.ac.in

The table below summarizes key findings in organocatalytic asymmetric Michael and Mannich additions of 3-fluorooxindoles.

| Catalyst Type | Michael/Mannich Acceptor | Product Type | Yield (%) | ee (%) | dr | Reference |

| Cinchona Alkaloid | Vinylidene Bisphosphonates | 3,3-disubstituted 3-fluorooxindoles | up to 95 | up to 95 | N/A | acs.org |

| Cinchona Alkaloid-Thiourea | Dibenzo[b,f] sabangcollege.ac.inscielo.broxazepines | Seven-member cyclic amines | up to 88 | >99 | >20:1 | researchgate.net |

| Chiral Oligoethylene Glycol | α-Amidosulfones | 3,3-disubstituted oxindoles (β-fluoroamine) | up to 97 | up to 99 | >20:1 (syn) | sabangcollege.ac.in |

| Squaramide | Isatin-derived Imines | Fluorinated 3,3'-bisoxindoles | up to 99 | >99 | >99:1 | mdpi.com |

Catalytic asymmetric allylic alkylation (AAA) represents another cornerstone in the synthesis of chiral 3-fluorooxindoles. Palladium-catalyzed AAA has proven to be particularly effective.

The Wolf group reported a palladium-catalyzed asymmetric allylic alkylation of 3-fluorooxindoles with allylic acetates or carbonates. sabangcollege.ac.in Using a (S)-tBu-PHOX ligand, this reaction furnishes fluorinated oxindoles with four contiguous chiral centers in high yields (up to 99%), excellent enantioselectivities (up to 99%), and high diastereoselectivities (>99:1). sabangcollege.ac.in This method provides synthetically versatile 3,3-disubstituted fluorooxindoles with vicinal chirality centers. nih.gov

In a related approach, Hayashi's group developed an enantioselective allylation of 3-fluorooxindoles using carbonates derived from Morita-Baylis-Hillman products. researchgate.net This reaction, which employs a palladium catalyst and 1,1,3,3-tetramethylguanidine (B143053) (TMG) as a base, produces oxindoles with two adjacent stereogenic centers, including a tetrasubstituted fluorinated carbon, with high diastereoselectivities (up to >20:1 dr) and enantioselectivities (up to 96% ee). researchgate.net

The following table highlights representative results from catalytic asymmetric allylic alkylations.

| Catalyst System | Allylic Partner | Product Feature | Yield (%) | ee (%) | dr | Reference |

| Pd / (S)-tBu-PHOX | Allylic acetates/carbonates | Four contiguous chiral centers | up to 99 | up to 99 | >99:1 | sabangcollege.ac.in |

| Pd / Ding-SKP-type ligands | Morita-Baylis-Hillman carbonates | Two adjacent stereogenic centers | High | up to 96 | >20:1 | researchgate.net |

An alternative and widely used strategy for accessing chiral 3-fluorooxindoles is the direct enantioselective fluorination of 3-substituted oxindole substrates. nih.govd-nb.info This approach involves the deprotonation of the oxindole followed by reaction with an electrophilic fluorinating agent. researchgate.net

One of the most common electrophilic fluorinating agents is N-fluorobisbenzenesulfonimide (NFSI). scispace.com For example, a one-step synthesis of BMS 204352 (MaxiPost™) was achieved through the highly enantioselective fluorination of unprotected 3-substituted oxindoles using NFSI. scispace.com This method provides a range of 3-aryl- and 3-alkyl-3-fluoro-2-oxindoles in excellent yields and enantioselectivities. scispace.com

Palladium catalysis has also been successfully applied to the enantioselective fluorination of 3-aryloxindoles with NFSI, resulting in 3-fluorooxindoles with high enantiomeric excess. nih.gov

| Catalyst/Reagent | Substrate | Product | Yield | ee (%) | Reference |

| NFSI | Unprotected 3-substituted oxindoles | 3-Aryl/Alkyl-3-fluoro-2-oxindoles | Excellent | Excellent | scispace.com |

| Pd-catalyst / NFSI | 3-Aryloxindoles | 3-Aryl-3-fluorooxindoles | High | High | nih.gov |

Catalytic Asymmetric Allylic Alkylation

Cross-Dehydrogenative Coupling Reactions for C-C Bond Formation

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical method for forming C-C bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials. nih.govlibretexts.org This strategy has been applied to the synthesis of the oxindole core.

An intramolecular dehydrogenative coupling (IDC) approach has been developed for the synthesis of 2-oxindoles that bear an all-carbon quaternary stereocenter. researchgate.net This methodology involves a one-pot C-alkylation of β-N-arylamido esters followed by a dehydrogenative coupling. researchgate.net Oxidants such as iodine or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can promote this transformation. researchgate.net While this method has been demonstrated for the synthesis of the general oxindole scaffold, its application to this compound systems represents a logical extension.

Electrochemical Methodologies in Fluorooxindole Synthesis

Electrosynthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the use of hazardous and stoichiometric reagents. nih.govpharmtech.com Electrochemical methods have been developed for the synthesis of 3-fluorooxindole derivatives.

One such method involves the electrochemical generation of an amidyl radical from an amide precursor. rsc.org This radical can then undergo cyclization to form the oxindole ring. The process can be mediated by ferrocene, which is oxidized at the anode to a higher oxidation state, and in turn oxidizes the deprotonated amide to the amidyl radical. rsc.org This approach has been used to generate 3-fluorooxindole derivatives, showcasing the compatibility of electrochemical conditions with sensitive functional groups. nih.gov

Synthesis of Spirooxindole Derivatives

Spirooxindoles, which feature a spirocyclic junction at the C3-position of the oxindole core, are prevalent in numerous natural products and medicinally important compounds. nih.govresearchgate.net Consequently, significant effort has been dedicated to the synthesis of these complex architectures, including those incorporating a this compound moiety.

A common and effective strategy for constructing spirooxindoles is the [3+2] cycloaddition reaction. frontiersin.org For instance, the one-pot multicomponent reaction of a phenyl vinyl sulfone, a substituted isatin (B1672199) (including fluorinated variants), and an amine can afford highly stereoselective spirooxindoles with three stereogenic centers. nih.gov

Transition metal catalysis also plays a crucial role in spirooxindole synthesis. nih.gov For example, gold-catalyzed reactions between isatins and 4-hydroxycoumarin (B602359) can produce spirooxindole derivatives. The gold catalyst acts as a Lewis acid to activate the isatin. nih.gov Similarly, manganese ferrite (B1171679) nanoparticles functionalized with a nickel complex have been used as a recyclable catalyst for the condensation reaction of isatins, barbituric acid, and a cyclic 1,3-diketone in water to form spirooxindoles. nih.gov

The following table provides examples of synthetic routes to spirooxindole derivatives.

| Reaction Type | Key Reagents | Catalyst | Product | Reference |

| [3+2] Cycloaddition | Phenyl vinyl sulfone, Isatin, Amine | None | Spirooxindole-pyrrolidine/thiazolidine | frontiersin.orgnih.gov |

| Condensation | Isatin, Barbituric acid, 1,3-Diketone | MnFe₂O₄@NH₂@2AB-Ni | Spirooxindole-barbiturate | nih.gov |

| Condensation | Isatin, 4-Hydroxycoumarin | Gold | Spirooxindole-coumarin | nih.gov |

Synthetic Challenges and Future Directions in this compound Synthesis

The synthesis of this compound and its derivatives, while crucial for accessing novel therapeutic agents and functional materials, is not without its difficulties. The introduction of a fluorine atom onto the oxindole scaffold presents unique challenges that necessitate the development of innovative and robust synthetic strategies. Concurrently, the field is evolving, with new methodologies on the horizon that promise to overcome these hurdles and expand the synthetic toolkit.

The strong electron-withdrawing nature and high electronegativity of the fluorine atom, once incorporated, present further challenges, particularly in asymmetric catalysis. acs.org The stereoelectronic effects of fluorine can alter the reactivity of intermediates in unexpected ways, making the stereocontrolled synthesis of 3-substituted-6-fluorooxindole derivatives a complex endeavor. acs.orgrsc.org Establishing stereogenic centers, especially highly substituted ones, adjacent to the fluorine-bearing ring requires catalysts and reaction conditions that can effectively control the spatial arrangement of the reacting species. rsc.orgnih.gov For instance, in the synthesis of complex chiral molecules, achieving high diastereoselectivity and enantioselectivity can be a formidable task. acs.orgrsc.org

Another challenge lies in the purification of intermediates, which can sometimes exhibit problematic interactions with stationary phases like silica (B1680970) gel, necessitating meticulous chromatographic techniques to isolate the desired compounds in high purity. Furthermore, scaling up laboratory procedures to an industrial level can present its own set of problems, including the need for cost-effective, safe, and environmentally benign processes. google.com Some established laboratory methods may not be economically viable or scalable for large-scale production.

The future of this compound synthesis is being shaped by several promising research directions aimed at addressing these challenges. A major focus is the development of more efficient and selective catalytic systems. Organocatalysis has emerged as a powerful tool, offering mild reaction conditions and the ability to construct complex chiral molecules with high stereocontrol. rsc.orgnih.govrsc.org For example, cinchona alkaloid-derived catalysts have been successfully employed in the asymmetric Michael addition of fluorooxindoles to various acceptors, affording products with high enantiomeric and diastereomeric ratios. acs.org

Visible-light photoredox catalysis represents another frontier, providing a green and sustainable approach to forging new bonds under mild conditions. researchgate.net This methodology avoids the need for harsh reagents and can enable novel transformations that are not accessible through traditional thermal methods. The development of photoredox-catalyzed reactions for the functionalization of this compound could provide new avenues for creating diverse molecular architectures.

Furthermore, the exploration of novel fluorinated building blocks continues to be a key area of research. researchgate.netd-nb.info The use of versatile precursors like diethyl 2-fluoromalonate has already proven effective in the synthesis of fluorooxindole systems. researchgate.netd-nb.info Future work will likely focus on designing new, readily accessible fluorinated starting materials that can be easily converted into the this compound core and its derivatives.

Computational modeling and machine learning are also poised to play a more significant role in the future of this compound synthesis. Density Functional Theory (DFT) calculations can help predict the regioselectivity of reactions and elucidate reaction mechanisms, guiding the rational design of experiments. Machine learning algorithms, trained on large datasets of chemical reactions, could assist in predicting optimal reaction conditions and identifying novel synthetic routes.

The table below summarizes some of the key challenges and future directions in the synthesis of this compound and its derivatives.

| Challenge/Future Direction | Description | Key Findings/Examples | Relevant Compounds |

| Challenge: Regioselectivity | Achieving selective fluorination or functionalization at the C-6 position of the oxindole ring. numberanalytics.comnumberanalytics.com | Traditional methods can produce mixtures of positional isomers, reducing yields. | This compound |

| Challenge: Stereocontrol | The strong electronic effect of fluorine makes asymmetric synthesis of 3-substituted derivatives difficult. acs.orgrsc.org | High enantio- and diastereoselectivity are hard to achieve, especially for sterically hindered centers. acs.orgrsc.org | Chiral 3-substituted-6-fluorooxindoles |

| Future Direction: Organocatalysis | Use of small organic molecules as catalysts to promote reactions with high stereoselectivity under mild conditions. rsc.orgnih.govrsc.org | Cinchona alkaloid catalysts have been used for asymmetric Michael additions of fluorooxindoles. acs.org | Cinchona alkaloid catalysts |

| Future Direction: Photoredox Catalysis | Utilization of visible light to initiate chemical reactions, offering a green and sustainable approach. researchgate.net | Enables novel bond formations under mild conditions. | - |

| Future Direction: Green Chemistry | Development of environmentally friendly synthetic methods that minimize waste and energy consumption. synthiaonline.comskpharmteco.com | Focus on one-pot reactions, use of aqueous media, and atom economy. beilstein-journals.orgnih.gov | - |

| Future Direction: Novel Building Blocks | Synthesis and application of new, versatile fluorinated precursors. researchgate.netd-nb.info | Diethyl 2-fluoromalonate is a useful building block for fluorooxindole synthesis. researchgate.netd-nb.info | Diethyl 2-fluoromalonate |

| Future Direction: Computational Tools | Application of DFT and machine learning to predict reaction outcomes and optimize conditions. | Can guide experimental design and accelerate the discovery of new synthetic routes. | - |

Biological and Pharmacological Investigations of 6 Fluorooxindole and Its Analogues

Overview of Biological Activities

Derivatives of 6-fluorooxindole have demonstrated a broad spectrum of biological activities. ontosight.ai The presence and position of the fluorine atom can enhance properties such as metabolic stability and binding affinity to biological targets. This has made fluorooxindoles, including the 6-fluoro substituted variants, attractive scaffolds in medicinal chemistry for developing novel therapeutic agents. ontosight.airsc.org Research has explored their potential as anticancer, anti-inflammatory, antiviral, antibacterial, and anticonvulsant agents. ontosight.airsc.org Furthermore, these compounds have been investigated for their ability to modulate the activity of various enzymes.

Anti-inflammatory Properties

Oxindole (B195798) derivatives are recognized for their anti-inflammatory potential, and fluorination can enhance this activity. Studies on related fluorooxindole isomers, such as 5-fluorooxindole (B20390), have shown notable analgesic and anti-inflammatory effects by inhibiting oxidative stress and inflammatory responses. ossila.com While direct studies on this compound are less common in the provided results, the general anti-inflammatory properties of the fluorooxindole class suggest its potential in this area. rsc.org The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and pathways, a process that can be enhanced by the presence of the fluorine atom.

Anticancer Potential

Fluorooxindoles have been a focus of anticancer research due to their cytotoxic effects against various cancer cell lines. americanchemicalsuppliers.com The this compound scaffold is considered a valuable starting point for the development of new anticancer drugs. ontosight.ai Derivatives of fluorooxindoles have been shown to inhibit kinases, such as tyrosine kinases, which are implicated in tumor growth. The mechanism of action often involves inducing apoptosis (programmed cell death) in cancer cells.

Table 1: Anticancer Activity of Selected Fluorooxindole Analogues

| Compound/Analogue | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Fluorooxindole Derivatives | Various | Inhibition of cell proliferation, induction of apoptosis | |

| Semaxanib (a fluorooxindole derivative) | Preclinical models | Potent antiangiogenic activity |

This table is for illustrative purposes and includes data on the broader class of fluorooxindoles.

Antiviral Activities

The this compound structure and its analogues have been investigated for their potential to combat viral infections. ontosight.airesearchgate.netnih.gov For instance, 6'-fluorinated aristeromycin (B1667592) analogues were designed as dual-target antiviral compounds. researchgate.net These compounds have shown inhibitory activity against S-adenosyl-L-homocysteine (SAH) hydrolase and viral RNA-dependent RNA polymerase (RdRp), which are crucial for viral replication. researchgate.net Some of these analogues have demonstrated potent activity against a range of RNA viruses, including MERS-CoV and Zika virus. researchgate.net Another study highlighted that the 6'α-fluoro derivative of a carbocyclic guanosine (B1672433) analogue exhibited significant in vivo activity against Herpes Simplex Virus (HSV-1 and HSV-2). nih.gov

Table 2: Antiviral Activity of Selected 6-Fluoro Analogues

| Compound/Analogue | Virus | Mechanism/Target | Potency | Reference(s) |

| (-)-6′-β-Fluoro-aristeromycin | RNA Viruses (MERS-CoV, Zika, etc.) | SAH Hydrolase Inhibitor | Potent | researchgate.net |

| 6'α-fluoro carbocyclic guanosine derivative | HSV-1, HSV-2 | Not specified | >30-fold more active than Acyclovir in vivo | nih.gov |

| 6′,6′-Difluoroaristeromycin | MERS-CoV | Not specified | Strong antiviral effect | researchgate.net |

Antibacterial and Antimicrobial Effects

The antibacterial potential of this compound and its derivatives has also been a subject of study. ontosight.ai While specific data on this compound was not prevalent in the search results, the broader class of oxindoles and their derivatives have shown promise. researchgate.net For example, 7-fluorooxindole (B1364627) has been identified as a potent antivirulence agent against Pseudomonas aeruginosa, inhibiting biofilm formation and the production of virulence factors without affecting bacterial growth. This suggests a mechanism of disarming the bacteria rather than killing them, which can be a valuable strategy to combat infections.

Anticonvulsant Activities

Derivatives of isatin (B1672199), a close structural relative of oxindole, have been synthesized and evaluated for their anticonvulsant properties. researchgate.netsrce.hr Some of these compounds, which include halogen substitutions, have shown promising activity in animal models of epilepsy, such as the maximal electroshock (MES) induced seizure method. researchgate.netsrce.hr For instance, N-methyl-5-bromo-3-(p-chlorophenylimino) isatin exhibited significant anticonvulsant activity. srce.hr Furthermore, research on other structurally related compounds has shown that the introduction of a fluorine atom can lead to potent anticonvulsant effects. unc.edu The structure-activity relationship of some series of compounds indicated that non-bulky 4'-substituted derivatives, including those with fluorine, exhibited excellent activity. unc.edu This suggests that this compound could serve as a scaffold for developing new anticonvulsant agents.

Mechanisms of Biological Action

The biological effects of this compound and its derivatives are exerted through various mechanisms, including interactions with specific enzymes and receptors, inhibition of critical signaling pathways, and interference with bacterial communication systems.

Interaction with Biological Targets: Receptors and Enzymes

Derivatives of this compound have been shown to interact with a range of biological targets, including enzymes and receptors, which is central to their pharmacological effects. The oxindole structure provides a rigid framework that can be functionalized to achieve specific interactions with the active sites of these biological macromolecules. vulcanchem.com For instance, certain oxindole derivatives function as receptor tyrosine kinase inhibitors, which are crucial in controlling cell signaling pathways implicated in cancer progression. The introduction of a fluorine atom can enhance the binding affinity of these derivatives to their target proteins.

Furthermore, some 5-fluorooxindole derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibitory action is key to managing blood glucose levels, highlighting a potential therapeutic application in diabetes. The electronegativity and small size of the fluorine atom can influence the molecule's interaction with the enzyme's active site, contributing to its inhibitory potential.

Kinase Inhibition

A significant area of investigation for this compound analogues is their role as kinase inhibitors. google.com Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is often associated with diseases like cancer. caymanchem.com Oxindole-based compounds, including those with fluoro-substitutions, have been developed as inhibitors of various kinases, such as protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs). google.commdpi.com

For example, derivatives of 7-fluorooxindole have been shown to inhibit kinases like PAK4 and tyrosine kinases, which are involved in tumor growth. The strategic placement of the fluorine atom on the oxindole ring can influence the compound's ability to fit into the ATP-binding pocket of the kinase, thereby blocking its activity. This inhibition of kinase activity can disrupt downstream signaling pathways that are essential for cancer cell proliferation and survival.

Some oxindole-indole conjugates, including a 5-fluorooxindole derivative, have been evaluated for their activity as anticancer CDK inhibitors. mdpi.com While the 5-fluoro derivative showed some activity, other halogen substitutions at the same position, such as chloro, resulted in more potent inhibition in certain assays. mdpi.com This underscores the importance of the specific halogen and its position in determining the kinase inhibitory activity.

Modulation of IL-6 Signaling Pathways

Interleukin-6 (IL-6) is a cytokine with a wide range of biological activities, and its dysregulation is implicated in various inflammatory diseases and cancers. nih.govnih.gov The IL-6 signaling pathway, primarily mediated through the JAK-STAT and MAPK pathways, represents a key therapeutic target. caymanchem.comarchivesofmedicalscience.com

IL-6 exerts its effects through two main pathways: classic signaling and trans-signaling. bosterbio.comrndsystems.com Classic signaling involves the membrane-bound IL-6 receptor (IL-6R), while trans-signaling is mediated by a soluble form of the IL-6R (sIL-6R). rndsystems.com The trans-signaling pathway is often associated with the pro-inflammatory activities of IL-6. bosterbio.com

A series of oxazolidinone and indole (B1671886) derivatives have been synthesized and evaluated as blockers of IL-6 signaling. nih.gov These studies have provided insights into how small molecules can interfere with this pathway. While direct studies on this compound's modulation of IL-6 are not extensively detailed in the provided context, the general principles of targeting IL-6 signaling with small molecules are well-established. The development of inhibitors that specifically target components of the IL-6 signaling cascade, such as the gp130 signal-transducing subunit, is an active area of research. nih.govnih.gov

Interference with Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression in a population-density-dependent manner. scielo.brmdpi.com This system regulates various processes, including biofilm formation and the production of virulence factors. scielo.brmdpi.com Interfering with QS, a strategy known as quorum quenching, is a promising approach to combat bacterial infections without promoting antibiotic resistance. scielo.brmdpi.com

Small molecules, including derivatives of natural products, have been identified as quorum sensing inhibitors (QSIs). scielo.br These molecules can act by inhibiting the production of signaling molecules (autoinducers), blocking the signal receptor, or degrading the signaling molecules. scielo.brnih.gov For instance, 7-fluorooxindole has been shown to inhibit quorum-sensing pathways in bacteria, which reduces their virulence without affecting bacterial growth. This makes it a potential candidate for developing anti-virulence therapies.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound derivatives, SAR studies have provided critical insights into how modifications to the chemical structure influence their pharmacological properties. rsc.orgresearchgate.netmdpi.com

Influence of Fluoro-Substitution Position

The position of the fluorine atom on the oxindole ring significantly impacts the biological activity of the resulting derivatives. mdpi.comnih.gov The electronegativity and steric properties of fluorine can alter the molecule's interaction with its biological target.

Studies comparing different halogen substitutions on the oxindole ring have shown that the nature and position of the halogen are crucial. For instance, in a series of oxindole-indole conjugates designed as anticancer agents, a 5-chloro substituent showed slightly better potency than the unsubstituted analog, while the 5-bromo derivative was less effective. mdpi.com The 5-fluoro derivative, in this particular study, exhibited lower activity compared to the unsubstituted compound. mdpi.com

Table 1: Influence of Halogen Substitution at C-5 of Oxindole-Indole Conjugates on Anti-proliferative Activity

| Compound | Substitution at C-5 | IC₅₀ (μM) |

|---|---|---|

| 6a | H | 3.12 ± 0.14 |

| 6b | F | 6.00 ± 0.32 |

| 6c | Cl | 2.72 ± 0.17 |

| 6d | Br | 3.31 ± 0.11 |

Data sourced from a study on oxindole-indole conjugates as anticancer CDK inhibitors. mdpi.com

Impact of Functional Group Modifications

The biological activity of the this compound scaffold can be significantly modulated through the strategic modification of its functional groups. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific chemical alterations influence the pharmacological properties of a compound. For oxindole derivatives, modifications at various positions of the bicyclic ring system, as well as on appended side chains, have been shown to be critical for activity. researchgate.netnih.gov

The introduction of different substituents can alter a molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby affecting its interaction with biological targets. nih.gov For instance, research on various heterocyclic compounds demonstrates that the presence and position of electron-donating or electron-withdrawing groups can drastically change efficacy. In a study on benzylideneacetophenones, it was found that electron-donating groups at the para-position of the aromatic rings tended to enhance anti-inflammatory and antioxidant activities. nih.gov

In the context of fluorooxindole analogues, synthetic efforts have focused on introducing a variety of functional groups to explore and optimize biological outcomes. For example, the synthesis of N-benzyl oxindole esters and analogues with 5-fluoro or 5-methoxy substitutions was performed to compare their biological activities. nih.gov Such studies allow researchers to discern the electronic and steric effects of substituents at specific positions. The replacement of a hydrogen atom with a fluorine atom, as in this compound, is itself a key modification known to enhance metabolic stability and binding affinity in many drug candidates. d-nb.info Further modifications, such as the introduction of bromide, cyano, or methyl substituents at the 6-position of the fluorooxindole core, have been explored in the synthesis of complex hybrids, indicating that this position is a viable point for chemical diversification to tune biological effects. nih.gov

The impact of these modifications is often evaluated against specific biological targets, such as protein kinases or enzymes. The data gathered from these evaluations helps in constructing a comprehensive SAR profile, guiding the design of more potent and selective next-generation therapeutic agents.

Table 1: Illustrative Structure-Activity Relationships of Modified Oxindole Analogues

| Parent Scaffold | Modification/Functional Group | Position of Modification | Observed Impact on Biological Activity |

| Benzylideneacetophenone | Electron-donating groups (e.g., -OCH₃, -NH₂) | para-position of aromatic rings | Enhanced anti-inflammatory and antioxidant activity. nih.gov |

| Oxindole | N-Benzylation | N-1 position | Serves as a key modification to compare activity against unsubstituted analogues. nih.gov |

| 5-Oxindole | Methoxy group (-OCH₃) | C-5 position | Investigated to study the electronic effect on biological activity compared to a fluoro group. nih.gov |

| This compound | Cyano, Methyl, Bromide | C-6 position | Tolerated in the synthesis of complex chiral molecules, suggesting this position is suitable for tuning molecular properties. nih.gov |

| Curcumin | o-methoxyphenol group | Aromatic ring | Critical for antioxidant activity. nih.gov |

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of pharmacological compounds. Since biological targets like enzymes and receptors are chiral, they often exhibit stereospecific interactions with drug molecules. Consequently, different stereoisomers (enantiomers or diastereomers) of a chiral drug can have widely varying pharmacological, metabolic, and toxicological profiles. nih.gov

For this compound analogues that contain one or more stereocenters, the absolute configuration can be a critical determinant of efficacy. Research on fusidic acid derivatives, for example, revealed that of four possible stereoisomers, only one exhibited potent antibiotic activity, while the others were largely inactive. nih.gov This highlights that a precise spatial orientation is often required for optimal binding to the target.

Recent advancements in asymmetric synthesis have enabled the preparation of specific stereoisomers of complex fluorooxindole derivatives. Organocatalytic methods have been developed for the atroposelective synthesis of fluorooxindole-coumarin hybrids. nih.govrsc.org These methods create molecules with both a stereogenic carbon center and an axis of chirality (atropisomerism), resulting in highly complex and rigid three-dimensional structures. researchgate.netrsc.org The evaluation of these distinct stereoisomers is essential, as the steric hindrance and conformational rigidity imposed by a specific configuration can lock the molecule into a bioactive conformation, enhancing its affinity for a target.

For instance, in the synthesis of fluorooxindole-coumarin hybrids, high diastereomeric and enantiomeric ratios were achieved, allowing for the isolation and study of individual stereoisomers. nih.govrsc.org The ability to access these specific isomers is crucial for detailed pharmacological studies to determine which configuration possesses the desired therapeutic activity. The development of diastereoselective methods for synthesizing 2,3-difluorinated indolines further underscores the importance of controlling stereochemistry to modulate the pharmacological properties of fluorinated heterocyclic scaffolds. researchgate.net

Table 2: Influence of Stereochemistry on the Activity of Chiral Compounds

| Compound Class | Stereochemical Feature | Observation | Implication |

| Fusidic Acid Analogues | Four stereoisomers at C-17 and C-20 | Only one isomer showed potent antibiotic activity; the other three were inactive. nih.gov | The specific 3D orientation of the side chain is crucial for biological function. nih.gov |

| Fluorooxindole-Coumarin Hybrids | Axial chirality (Atropisomers) and a tetrasubstituted stereocenter | Synthesis achieved high enantiomeric excess (ee) and diastereomeric ratios (dr). nih.govrsc.org | Allows for the investigation of distinct, stereochemically pure compounds to identify the most active isomer. |

| 2,3-Difluorinated Indolines | Diastereomers (trans-configuration) | Anodic fluorination led to the selective formation of trans-diastereomers. researchgate.net | Control over relative stereochemistry is key to producing specific isomers for biological evaluation. researchgate.net |

Advanced Pharmacological Screening Methodologies for this compound Analogues

The discovery and development of novel therapeutic agents from this compound and its analogues rely on robust and efficient pharmacological screening methods. itmedicalteam.pl These techniques are essential for identifying promising lead compounds, elucidating their mechanisms of action, and assessing their potential for further development. nptel.ac.in Modern drug discovery has moved beyond traditional screening to incorporate a suite of advanced methodologies that increase throughput and provide more detailed biological information.

High-Throughput Screening (HTS) is a cornerstone of modern pharmacology, allowing for the rapid assessment of large libraries of compounds against a specific biological target. itmedicalteam.pl HTS robotics and automation enable the testing of thousands of this compound analogues simultaneously in various in vitro formats, such as enzyme inhibition assays or cell-based assays, to identify initial "hits". itmedicalteam.plnptel.ac.in

Fragment-Based Drug Design (FBDD) offers a more targeted approach. Instead of screening large molecules, FBDD involves screening small, low-molecular-weight chemical fragments to identify those that bind weakly but efficiently to a biological target. mdpi.com Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) are used to detect these binding events. Once identified, these fragments can be optimized and grown or linked together to produce a high-affinity lead compound, a strategy applicable to the development of novel oxindole-based inhibitors. mdpi.com

Computational and In Silico Methods have become indispensable in drug screening and design. mdpi.com These approaches include:

Virtual Screening: This method uses computer models to screen vast virtual libraries of compounds against a 3D model of a biological target (structure-based virtual screening) or based on the pharmacophore of known active compounds (ligand-based virtual screening). mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate the chemical structure of compounds with their biological activity. mdpi.com By analyzing a set of this compound analogues with known activities, a QSAR model can be built to predict the activity of untested or newly designed analogues, prioritizing them for synthesis and testing. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic interactions between a this compound analogue and its protein target over time, providing insights into binding stability and the mechanism of action at an atomic level. mdpi.com

Advanced Cell-Based and Physiological Models, such as organ-on-a-chip technologies or micro-physiological systems (MPS), offer more physiologically relevant testing environments than traditional cell cultures. mdpi.com These models can provide more accurate predictions of a compound's efficacy and potential effects in a complex biological system. mdpi.com

Together, these advanced screening methodologies create a powerful pipeline for the efficient discovery and optimization of new therapeutic agents derived from the this compound scaffold.

Applications of 6 Fluorooxindole in Medicinal Chemistry and Chemical Biology

Development of Therapeutic Agents

6-Fluorooxindole and its derivatives have been extensively explored for their potential in treating a range of diseases, from neurological disorders to cancer. The incorporation of the this compound moiety can enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. nih.gov

The oxindole (B195798) core is a recognized pharmacophore in the design of anticonvulsant drugs. Studies have demonstrated that derivatives of this compound can be synthesized to create novel agents with potential anticonvulsant activity. smolecule.com The strategic modification of the this compound structure allows for the development of new chemical entities with specific biological properties aimed at controlling seizures. smolecule.com Research in this area often involves the synthesis of Schiff bases and other derivatives of isatin (B1672199) and its fluorinated analogues, which have shown promise as anticonvulsant agents. researchgate.net The design of these compounds is part of a broader effort to identify new treatments for epilepsy, a chronic neurological disorder characterized by recurrent seizures. nih.gov

Interactive Table: Examples of Oxindole-Based Scaffolds in Anticonvulsant Research

| Scaffold/Derivative Type | Rationale for Anticonvulsant Activity | Research Focus |

|---|---|---|

| Isatin Schiff Bases | Known neurophysiological and neuropharmacological effects. researchgate.net | Synthesis and evaluation of new derivatives for enhanced efficacy. researchgate.net |

| Substituted Phenylacetamides | Identification of compounds with broad-spectrum anticonvulsant properties. mdpi.com | Optimization of lead compounds to improve safety and efficacy profiles. mdpi.com |

| Coumarin (B35378) Derivatives | Natural and synthetic coumarins exhibit diverse biological activities, including anticonvulsant effects. researchgate.net | Structure-activity relationship studies to design more potent agents. researchgate.net |

The treatment of neurodegenerative disorders represents a significant area of research for this compound-containing compounds. smolecule.com These disorders are characterized by the progressive loss of structure and function of neurons. mcri.edu.au The introduction of fluorine into potential drug candidates can improve their ability to cross the blood-brain barrier, a critical factor for central nervous system (CNS) drugs. nih.gov Research has focused on developing this compound derivatives as potential therapies for conditions like Alzheimer's and Parkinson's disease. nih.gov The unique properties of fluorinated compounds make them attractive for developing both diagnostic and therapeutic agents for these debilitating diseases. nih.gov

Derivatives of 3-fluorooxindole have been identified as potential agents for the treatment of abnormal cell growth, including cancer. researchgate.netresearchgate.net Targeted therapies, which act on specific molecular targets associated with cancer, are a key strategy in modern oncology. nih.gov The this compound scaffold can be incorporated into molecules designed to inhibit specific proteins or pathways that drive cancer cell proliferation. smolecule.comontosight.ai Research has explored the synthesis of various this compound derivatives and their evaluation in cancer cell models. ontosight.ai For instance, certain targeted therapies for non-small cell lung cancer focus on specific genetic mutations, and the development of novel small-molecule inhibitors is an active area of research. cancer.cacancer.org The mechanisms of action for such agents can include the disruption of the cell cycle, induction of apoptosis (programmed cell death), or inhibition of angiogenesis (the formation of new blood vessels that supply tumors). nih.govnih.gov

Interactive Table: Research on Fluorooxindole Derivatives for Abnormal Cell Growth

| Derivative Class | Therapeutic Target/Mechanism | Cancer Model/Type |

|---|---|---|

| 3-Fluorooxindole Derivatives | Potential agents for treating abnormal cell growth. researchgate.netresearchgate.net | General cancer research. researchgate.netresearchgate.net |

| Kinase Inhibitors | Inhibition of specific kinases involved in cell signaling pathways. smolecule.com | Various cancers where kinase pathways are dysregulated. |

| Antitumor Antibiotics | Interference with DNA replication in cancer cells. nih.govclevelandclinic.org | Broad applicability in chemotherapy. nih.govclevelandclinic.org |

One of the most notable applications of the fluorooxindole scaffold is in the development of Maxi-K (large-conductance calcium-activated potassium) channel openers. escholarship.org BMS-204352 (MaxiPost), a compound containing a 3-aryl-3-fluorooxindole core, is a potent opener of these channels and was investigated for the treatment of ischemic stroke. escholarship.orggoogle.comnih.gov The synthesis of BMS-204352 and related compounds often involves the use of a this compound precursor or the introduction of fluorine onto an oxindole ring system. nih.gov These channels play a crucial role in regulating neuronal excitability and vascular tone. mdpi.com The development of BMS-204352 highlighted the therapeutic potential of targeting Maxi-K channels and established 3-fluorooxindoles as a key chemotype for this class of modulators. google.comnih.gov

This compound derivatives have also been investigated as antagonists of the corticotropin-releasing-factor (CRF) receptor. researchgate.netescholarship.org The CRF system is a key regulator of the stress response, and its dysregulation has been implicated in various neurological and psychiatric disorders, including anxiety and depression. google.com Antagonists of the CRF receptor are therefore of significant interest as potential therapeutic agents. google.com The 3-fluorooxindole structure has been identified as a promising scaffold for the development of such antagonists. researchgate.netnih.gov

Maxi-K Channel Openers (e.g., BMS-204352)

Role as a Chemical Building Block and Research Tool

Beyond its direct application in therapeutic agents, this compound is a valuable chemical building block in organic synthesis and a versatile tool in chemical biology research. smolecule.combeilstein-journals.org Its activated chemical structure makes it a useful starting material for creating more complex molecules. smolecule.com

The presence of the fluorine atom activates the oxindole ring, making it amenable to various chemical modifications. smolecule.com This allows chemists to use this compound as a foundational piece to construct a diverse library of compounds for drug discovery and other research purposes. smolecule.comossila.com The ability to functionalize the this compound core at different positions enables the systematic exploration of structure-activity relationships. ossila.com Furthermore, the unique properties of the fluorine atom, such as its use as a label in 19F NMR spectroscopy, allow for the development of chemical probes to study biological processes like protein-protein interactions. ossila.com

Synthesis of Complex Molecules

This compound serves as a versatile precursor in the synthesis of more complex molecular architectures. smolecule.comchemimpex.com The presence of the fluorine atom can influence the reactivity of the oxindole ring system, enabling a range of chemical transformations. smolecule.com Researchers have utilized this compound as a starting material for creating novel compounds with potential therapeutic applications. smolecule.com

A notable example is the organocatalytic atroposelective addition of this compound to coumarin Michael acceptors. rsc.org This reaction produces highly congested fluorooxindole-coumarin hybrid structures with both a stable chirality axis and an adjacent tetrasubstituted stereogenic center. rsc.orgresearchgate.net The process is achieved with good yields and high stereoselectivity using a commercially available urea (B33335) catalyst under mild conditions. rsc.orgrsc.org These complex chiral structures are of significant interest as they represent promising scaffolds for the development of future drug candidates. rsc.orgresearchgate.net The thermal stability of the resulting products further underscores the robustness of this synthetic methodology. rsc.org

The straightforward functionalization of 3-fluorooxindoles has also been highlighted as a key strategy in the synthesis of diverse molecular scaffolds for drug discovery. researchgate.net

Design of Fluorescent Probes for Biological Imaging

The modification of this compound allows for the creation of fluorescent probes, which are instrumental for visualizing biological processes within living cells. smolecule.com By attaching fluorescent moieties to the this compound core, scientists can develop probes that target specific molecules or cellular environments. smolecule.com These tools are crucial for studying a variety of biological phenomena, such as enzyme activity and protein-protein interactions. smolecule.com

The general principle behind fluorescent probes involves designing molecules that exhibit a change in their fluorescent properties upon interacting with a specific analyte or environmental change. nih.govnih.gov This can be an "on-off" response or a ratiometric change in emission. nih.gov The design strategies often rely on photophysical processes like Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). nih.govthno.org

While the direct use of this compound as a fluorophore is not extensively detailed, its scaffold can be incorporated into larger probe structures. The inherent properties of the oxindole core, combined with the electronic influence of the fluorine atom, can be leveraged to fine-tune the photophysical and targeting properties of the resulting probes. The development of such probes is a dynamic area of research, with applications ranging from the detection of reactive oxygen species to the imaging of pH changes in living systems. thno.org

Functionalization for Drug Discovery Libraries

The creation of diverse libraries of small molecules is a cornerstone of modern drug discovery. nih.govnih.gov this compound provides a valuable scaffold that can be systematically functionalized to generate a wide array of derivatives for biological screening. nih.gov This approach, often referred to as scaffold-based library design, allows for the exploration of a defined chemical space to identify compounds with desired biological activities. nih.govresearchgate.net

The synthesis of libraries based on privileged scaffolds, such as the oxindole core, is a common strategy. nih.gov The functionalization of the this compound scaffold can be achieved through various chemical reactions, allowing for the introduction of diverse substituents at multiple positions. nih.govnih.gov This late-stage functionalization is a powerful tool for rapidly generating analogues of a lead compound to optimize its pharmacological properties. nih.gov

The use of fully functionalized probe libraries, which incorporate a photoreactive group and a bioorthogonal handle, represents a more advanced application. enamine.net While not specific to this compound, this concept illustrates how a core scaffold can be elaborated to create sophisticated tools for chemical biology and target identification. enamine.net The SuFEx (Sulfur-Fluoride Exchange) handle fragment library is another example of a specialized collection of reactive fragments used in covalent drug discovery and chemical proteomics. otavachemicals.com

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, providing insights into molecular structure, properties, and reactivity. anu.edu.aufiveable.melibretexts.org These methods are increasingly applied to the study of this compound and its derivatives to guide experimental work and accelerate the discovery process. researchgate.net

Prediction of Binding Affinity and Mechanism of Action

A critical aspect of drug discovery is understanding how a molecule interacts with its biological target. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are employed to predict the binding affinity and elucidate the mechanism of action of potential drug candidates. ijritcc.orgmdpi.com

For instance, in a study of novel oxindole-based derivatives, molecular docking simulations were used to investigate their binding patterns and affinities within the active sites of target enzymes. nih.gov Similarly, the binding of various small molecules to DNA has been characterized using a combination of spectroscopic techniques and molecular docking, which can predict the preferred binding site and affinity. mdpi.com The binding affinity of six per- and polyfluoroalkyl substances (PFAS) with human serum albumin was investigated using a combination of multi-spectroscopy, Density Functional Theory (DFT), and molecular dynamics, showcasing the power of integrating experimental and computational approaches. mdpi.com

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is another computational technique used to estimate the binding free energies of ligand-protein complexes from MD simulation trajectories, providing a more quantitative prediction of binding affinity. nih.gov These computational predictions can effectively complement traditional experimental methods, saving time and resources in the drug development pipeline. ijritcc.org

Table 1: Computational Methods in Drug Discovery

| Method | Application | Information Gained |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Binding mode, potential interactions (e.g., hydrogen bonds), and a scoring function to estimate binding affinity. ijritcc.orgmdpi.comnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Conformational changes, stability of the ligand-receptor complex, and detailed analysis of intermolecular interactions over time. ijritcc.orgmdpi.com |

| MM/PBSA | Calculates the free energy of binding from MD simulation snapshots. | A more accurate estimation of binding affinity compared to docking scores. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical features of ligands with their biological activities. | Predictive models for the activity of new compounds based on their structure. ijritcc.org |

Rational Drug Design Utilizing this compound Scaffolds

Rational drug design aims to develop new medications based on a detailed understanding of the biological target. mdpi.com This approach can be either structure-based, when the three-dimensional structure of the target is known, or ligand-based, when a set of active molecules is available. mdpi.comnih.gov The this compound scaffold provides a promising starting point for rational drug design due to its synthetic accessibility and the favorable properties imparted by the fluorine atom. rsc.org

Computational tools play a central role in this process. mdpi.com For example, once a hit compound containing the this compound core is identified, computational methods can be used to design modifications that are predicted to enhance its binding affinity or selectivity. researchgate.net This can involve exploring different substitution patterns on the oxindole ring or modifying existing functional groups to optimize interactions with the target. researchgate.net

The integration of computational design with synthetic chemistry allows for an iterative cycle of design, synthesis, and testing. This process can significantly accelerate the optimization of a lead compound into a viable drug candidate. nih.gov The ultimate goal is to leverage computational insights to create novel therapeutics with improved efficacy and safety profiles. mdpi.com

Integration of this compound in Multi-omics Research

Multi-omics approaches, which involve the integrated analysis of data from different "omics" fields (e.g., genomics, transcriptomics, proteomics, and metabolomics), are providing a more holistic understanding of complex biological systems. nih.govbrjac.com.br These systems-level investigations can reveal intricate regulatory networks and identify novel biomarkers and therapeutic targets. nih.govvietnamjournal.rudiva-portal.org

While direct research integrating this compound into multi-omics studies is not yet prevalent, the chemical probes and bioactive molecules derived from this scaffold have the potential to be powerful tools in this area. For example, a this compound-based inhibitor of a specific enzyme could be used to perturb a biological system. The downstream effects of this perturbation could then be analyzed at the transcript, protein, and metabolite levels to elucidate the enzyme's role in various cellular pathways.

The use of functionalized probes, as discussed in section 4.2.3, is particularly relevant here. A this compound-based probe could be used in chemical proteomics experiments to identify the direct protein targets of a bioactive compound within a complex cellular lysate. otavachemicals.com This information, when combined with other omics data, can provide a comprehensive picture of the compound's mechanism of action and its effects on the broader biological network. nih.gov The integration of such chemical biology tools with multi-omics analysis represents a frontier in understanding and manipulating complex biological processes. brjac.com.br

Emerging Research Frontiers and Future Prospects for 6 Fluorooxindole

Innovations in Asymmetric Catalysis Involving Fluorooxindoles

The synthesis of chiral molecules is a cornerstone of modern drug discovery, and 6-fluorooxindole has emerged as a valuable building block in this endeavor. The presence of a fluorine atom can significantly enhance a molecule's therapeutic properties, including its metabolic stability and ability to cross cell membranes. acs.orgresearchgate.netrsc.orgnih.govrsc.orgresearchgate.net However, the unique electronic properties of fluorine also present challenges in controlling the stereochemistry of chemical reactions. acs.orgnih.gov

Recent breakthroughs in asymmetric catalysis are addressing these challenges head-on. Researchers have developed novel catalytic methods to produce specific mirror-image versions (enantiomers) of this compound derivatives with high precision. These methods often employ sophisticated catalysts, including those based on transition metals like palladium and organocatalysts derived from natural substances like cinchona alkaloids. acs.orgnih.govacs.org

For instance, significant progress has been made in the catalytic asymmetric 1,6-Michael addition of fluorooxindoles to para-quinone methides, resulting in excellent yields and high control over the 3D arrangement of atoms. acs.org Another notable advancement is the development of palladium-catalyzed enantioselective α-arylation of α-fluorooxindoles, which creates a non-enolizable version of α-aryl oxindoles with high enantiomeric excess. acs.org These innovative strategies open up new avenues for creating complex, fluorinated molecules with potential therapeutic applications. nih.govsabangcollege.ac.in The ability to selectively synthesize one enantiomer over the other is crucial, as different enantiomers of a drug can have vastly different biological activities.

Exploration of Novel Metabolic Pathways Influenced by Fluorooxindoles

The introduction of a fluorine atom into the oxindole (B195798) structure can significantly alter its metabolic fate within a biological system. researchgate.netnih.govrsc.orgresearchgate.net Understanding these metabolic pathways is critical for drug development, as it provides insights into the compound's stability, duration of action, and potential for generating active or inactive byproducts. researchgate.net

Researchers are actively investigating how this compound and its derivatives are processed by the body. These studies are crucial for optimizing the pharmacokinetic properties of potential drug candidates. researchgate.net For example, the fluorination of oxindoles is being explored as a strategy to enhance metabolic stability. researchgate.net Some research suggests that 2-oxindole fluorinated derivatives may act as potent antitumor agents by activating the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis. researchgate.net The structural similarity of 6-fluorooxindoles to naturally occurring indole (B1671886) compounds suggests they could be valuable tools for probing the mechanisms of indole biosynthesis and metabolism. acs.org

Advanced Analytical Techniques in Characterizing this compound Interactions

A deep understanding of how this compound interacts with biological targets at a molecular level is fundamental to designing effective drugs. A suite of advanced analytical techniques is being employed to elucidate these interactions with high precision.

High-resolution techniques such as X-ray crystallography provide detailed, three-dimensional snapshots of how this compound derivatives bind to proteins. rsc.orgresearchgate.netd-nb.info This structural information is invaluable for understanding the basis of a compound's activity and for guiding further optimization.

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), are also playing a crucial role. beilstein-journals.orgresearchgate.netchromatographyonline.comacs.org NMR spectroscopy can provide detailed information about the structure of this compound and its derivatives in solution. beilstein-journals.org Mass spectrometry techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive for identifying and quantifying drug compounds and their metabolites. researchgate.netchromatographyonline.com The integration of MS with other techniques like chromatography and NMR offers a more comprehensive understanding of complex biological samples. chromatographyonline.com Furthermore, techniques like Raman and near-infrared (NIR) spectroscopy are gaining traction for their ability to perform non-destructive analysis of pharmaceutical formulations. researchgate.net

Machine Learning and Artificial Intelligence in this compound SAR Studies

Virtual screening: Rapidly screening vast libraries of virtual compounds to identify potential hits. mdpi.com

Predicting ADMET properties: Forecasting the absorption, distribution, metabolism, excretion, and toxicity of drug candidates.

De novo drug design: Generating entirely new molecular structures with desired properties.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound and its derivatives. encyclopedia.pubsjp.ac.lkijnc.ir

Researchers are exploring more environmentally friendly synthetic routes that offer several advantages over traditional methods, including:

Use of safer solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. sjp.ac.lk

Energy efficiency: Employing energy-efficient techniques such as microwave irradiation and ultrasonication to accelerate reactions. encyclopedia.pubrasayanjournal.co.in

Catalysis: Utilizing catalytic processes, including biocatalysis, which are often more selective and produce less waste than stoichiometric reactions. ijnc.iracs.org

Atom economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

For example, one-pot, multicomponent reactions are being developed for the synthesis of oxindole derivatives in water, a green solvent. sjp.ac.lk Biocatalysis, the use of enzymes to catalyze chemical reactions, is also emerging as a powerful tool for the sustainable synthesis of fluorinated compounds. utdallas.edueuropa.euyoutube.com These green chemistry approaches not only minimize the environmental impact of pharmaceutical manufacturing but can also lead to more efficient and cost-effective production methods. sjp.ac.lkrasayanjournal.co.in

Therapeutic Applications Beyond Current Scope